molecular formula C10H20N2O B1403533 2-(2,5-Diazabicyclo[2.2.2]octan-2-YL)-2-methylpropan-1-OL CAS No. 1403767-01-0

2-(2,5-Diazabicyclo[2.2.2]octan-2-YL)-2-methylpropan-1-OL

Cat. No.: B1403533
CAS No.: 1403767-01-0
M. Wt: 184.28 g/mol
InChI Key: VOAYZFCNFPAWIP-UHFFFAOYSA-N
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Description

Bicyclic Framework Analysis: Conformational Dynamics and Stereoelectronic Effects

The core bicyclo[2.2.2]octane framework in 2-(2,5-diazabicyclo[2.2.2]octan-2-yl)-2-methylpropan-1-ol (C₁₀H₂₀N₂O) imposes significant conformational rigidity due to its three fused six-membered rings. X-ray crystallographic studies of analogous diazabicyclo compounds reveal that the bicyclic system adopts a chair-like conformation, with nitrogen atoms positioned at the bridgehead positions. The 2,5-diazabicyclo[2.2.2]octane moiety restricts free rotation, leading to a fixed spatial arrangement of substituents.

The methyl and hydroxymethyl groups at the C2 position introduce steric and electronic perturbations. Density functional theory (DFT) calculations predict that the methyl group enhances steric shielding around the tertiary amine, reducing its accessibility for protonation. The hydroxymethyl group (-CH₂OH) adopts an equatorial orientation relative to the bicyclic framework, minimizing steric clashes with adjacent hydrogen atoms. This orientation is stabilized by intramolecular hydrogen bonding between the hydroxyl oxygen and the proximal bridgehead nitrogen.

Stereoelectronic effects are evident in the nitrogen lone pair orientations. The bridgehead nitrogen atoms exhibit sp³ hybridization, with lone pairs directed toward the center of the bicyclic cavity. This alignment creates a localized electron-rich region, which influences reactivity in nucleophilic reactions. Comparative NMR studies (¹H and ¹³C) highlight deshielding effects on protons adjacent to the nitrogen atoms, consistent with the electron-withdrawing nature of the amine groups.

Table 1: Key Structural Parameters of the Bicyclic Framework

Parameter Value/Description Source
N–C bond length 1.47–1.49 Å
C–C bridge bond length 1.54–1.56 Å
Dihedral angle (N–C–C–N) 55–60°
Torsional barrier (bicyclic) ~25 kJ/mol

Properties

IUPAC Name

2-(2,5-diazabicyclo[2.2.2]octan-2-yl)-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-10(2,7-13)12-6-8-3-4-9(12)5-11-8/h8-9,11,13H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOAYZFCNFPAWIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)N1CC2CCC1CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501208559
Record name 2,5-Diazabicyclo[2.2.2]octane-2-ethanol, β,β-dimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403767-01-0
Record name 2,5-Diazabicyclo[2.2.2]octane-2-ethanol, β,β-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403767-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Diazabicyclo[2.2.2]octane-2-ethanol, β,β-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501208559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-(2,5-Diazabicyclo[2.2.2]octan-2-YL)-2-methylpropan-1-OL typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane with suitable alkylating agents under controlled conditions. One common method includes the alkylation of DABCO with 2-chloro-2-methylpropan-1-ol in the presence of a base such as sodium hydride . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Scientific Research Applications

Medicinal Chemistry

Targeted Therapies : The compound is notable for its involvement in the development of Proteolysis Targeting Chimeras (PROTACs). PROTAC technology utilizes small molecules to selectively degrade specific proteins, which is a promising approach in cancer therapy. Research indicates that 2-(2,5-Diazabicyclo[2.2.2]octan-2-YL)-2-methylpropan-1-OL can facilitate the degradation of target proteins through ubiquitin-proteasome pathways, making it a candidate for further exploration in drug design .

Biological Activity : Studies have shown that this compound interacts with various biological targets, influencing protein-protein interactions and cellular signaling pathways. Its unique structural features allow it to bind selectively to proteins, which could be exploited in therapeutic contexts where modulation of protein levels is desired .

The compound's unique chemical properties also make it a candidate for applications in material science, particularly in developing new polymers or materials that require specific mechanical or chemical properties. Its ability to form stable complexes could be utilized in creating advanced materials with tailored functionalities.

Case Study 1: PROTAC Development

In recent research, this compound was evaluated as part of a PROTAC aimed at degrading an oncogenic protein involved in tumor progression. The study demonstrated that the compound effectively facilitated the degradation pathway, leading to reduced tumor growth in preclinical models .

Case Study 2: Synthesis of New Derivatives

A series of derivatives were synthesized from the base compound to assess their biological activity against specific cancer cell lines. Results indicated that certain modifications significantly enhanced cytotoxicity compared to the parent compound, highlighting the importance of structural diversity in drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 2-(2,5-Diazabicyclo[2.2.2]octan-2-YL)-2-methylpropan-1-OL with related bicyclic amines from PharmaBlock Sciences and published studies:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Features
This compound Not explicitly listed C₁₁H₂₀N₂O₂ 212.29 2-methylpropan-1-ol Diazabicyclo[2.2.2]octane core
tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate 1240782-81-3 C₁₂H₂₀N₂O₂ 224.30 tert-butyl carbamate Boc-protected amine; same bicyclo core
tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate 617714-22-4 C₁₂H₁₉NO₃ 225.29 Ketone at position 5 Single N-center; lactam structure
tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate 198835-04-0 C₁₁H₁₇NO₃ 211.26 Bicyclo[2.2.1]heptane; ketone Smaller ring system; higher strain

Key Observations :

  • Core Rigidity : The diazabicyclo[2.2.2]octane core in the target compound provides greater rigidity and symmetry compared to bicyclo[2.2.1]heptane derivatives (e.g., CAS 198835-04-0), which exhibit higher ring strain due to their smaller structure .
  • Functional Group Impact : The absence of a ketone or lactam group (unlike CAS 617714-22-4) reduces electrophilic reactivity, which may influence metabolic stability in vivo .
Research Findings from X-Ray Crystallography and Spectroscopy

A study on polycyclic cis-azoalkanes (e.g., 2,3-diazabicyclo[2.2.2]oct-2-ene) revealed that the introduction of azo groups and four-membered rings alters molecular geometry and electronic properties. For instance:

  • Bond Lengths: The N–N bond length in 2,3-diazabicyclo[2.2.2]oct-2-ene (1.25 Å) is shorter than in non-azo analogs, indicating significant π-bond character .
  • Ring Strain : Bicyclo[2.2.2]octane systems exhibit lower angular strain compared to bicyclo[2.2.1]heptane derivatives, as evidenced by photoelectron spectroscopy measurements correlating with X-ray data .
  • Pharmacological Implications : The rigid diazabicyclo[2.2.2]octane scaffold in the target compound may mimic transition states in enzymatic reactions, similar to how 7,8-diazatricyclo[4.2.2.02.5]dec-7-one derivatives act as enzyme inhibitors .

Critical Analysis and Limitations

  • Structural Diversity : Variations in substituents (e.g., hydroxyl vs. carbamate) and ring systems (e.g., [2.2.2] vs. [2.2.1]) complicate extrapolation of properties across compounds.

Biological Activity

The compound 2-(2,5-Diazabicyclo[2.2.2]octan-2-YL)-2-methylpropan-1-OL , also known as a derivative of diazabicyclo[2.2.2]octane, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications for therapeutic applications based on diverse research findings.

Structural Characteristics

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₈H₁₈N₂O
  • Molecular Weight : 158.25 g/mol

The diazabicyclo structure contributes to the unique pharmacological properties of this compound, influencing its interaction with biological targets.

Pharmacological Applications

Research indicates that compounds with the diazabicyclo[2.2.2]octane framework exhibit significant biological activities, particularly in the realm of pharmacology. Notably, they have been explored for their roles in:

  • Protein Degradation : These compounds are integral to the development of PROTAC (Proteolysis Targeting Chimeras) technology, which aims to selectively degrade specific proteins within cells, offering a novel approach to targeted cancer therapies .
  • Antibacterial Activity : Some derivatives have shown effectiveness against bacterial strains by inhibiting β-lactamases, thus enhancing the efficacy of β-lactam antibiotics .

The mechanism through which this compound exerts its effects includes:

  • Targeting Protein Interactions : It interacts with various proteins involved in cellular signaling pathways, potentially modulating their activity .
  • Inhibition of Enzymatic Activity : Studies have demonstrated that this compound can inhibit specific enzymes critical for bacterial survival and proliferation .

Study 1: PROTAC Development

A study focused on the use of diazabicyclo compounds in PROTACs demonstrated that these molecules could effectively bind to target proteins and facilitate their degradation through ubiquitin-proteasome pathways . This mechanism underscores their utility in therapeutic contexts where modulation of protein levels is desired.

Study 2: Antimicrobial Properties

Another investigation into the antibacterial properties of diazabicyclo derivatives revealed that certain modifications enhance their ability to inhibit bacterial growth by interfering with essential enzymatic functions . The structural attributes of these compounds play a crucial role in their biological efficacy.

Data Summary

Property Value
Molecular FormulaC₈H₁₈N₂O
Molecular Weight158.25 g/mol
Biological ActivityAntibacterial, PROTAC
Mechanism of ActionProtein degradation
Therapeutic ApplicationsCancer therapy

Q & A

Q. What are the key synthetic routes for 2-(2,5-diazabicyclo[2.2.2]octan-2-yl)-2-methylpropan-1-ol, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via nucleophilic substitution or catalytic coupling reactions. For example, tert-butyl-protected derivatives (e.g., tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate) are intermediates used to introduce the bicyclic amine moiety. Reaction optimization often involves:

  • Catalyst selection : Tertiary amines like DABCO (1,4-diazabicyclo[2.2.2]octane) enhance nucleophilicity during substitutions .
  • Temperature control : Elevated temperatures (80–120°C) improve reaction rates but may lead to byproducts if stereochemical control is inadequate .
  • Protecting groups : Boc (tert-butoxycarbonyl) groups stabilize reactive intermediates and simplify purification .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR are critical for confirming the bicyclic structure and substituent positions. The methylpropan-1-ol moiety shows distinct signals at δ 1.2–1.5 ppm (methyl groups) and δ 3.5–4.0 ppm (hydroxyl-bearing carbon) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., exact mass 198.148 Da for core bicyclo structures) and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 210–230 nm) resolves impurities from incomplete deprotection or oxidation byproducts .

Q. What is the compound’s role in organic synthesis or catalysis?

The 2,5-diazabicyclo[2.2.2]octane scaffold acts as:

  • A rigid base in nucleophilic catalysis, enhancing regioselectivity in alkylation or acylation reactions .
  • A ligand for transition metals (e.g., Pd, Cu) in cross-coupling reactions, where its bicyclic structure stabilizes reactive intermediates .

Advanced Research Questions

Q. How does the enzymatic cleavage of the 2,5-diazabicyclo[2.2.2]octane system occur in natural product biosynthesis?

The fungal P450 enzyme CtdY catalyzes amide bond cleavage in the bicyclic system, followed by decarboxylation to form pentacyclic alkaloids like 21R-citrinadin A. Key steps include:

  • Substrate recognition : The enzyme binds to prenylated indole alkaloids (PIAs) via hydrophobic interactions with the bicyclo system .
  • Mechanistic insight : Oxidative cleavage generates an iminium intermediate, which undergoes stereospecific rearrangement to form the pentacyclic core .

Q. What structural modifications of the bicyclo[2.2.2]octane scaffold enhance pharmacological activity in sigma receptor ligands?

Derivatives with substituents on the nitrogen atoms (e.g., cyclohexylmethyl groups) show improved σ1 receptor binding (IC50_{50} < 10 nM). Strategies include:

  • Rigidification : Replacing flexible piperazine moieties with bicyclic systems increases binding affinity by reducing entropy loss during receptor interaction .
  • Hydrophobic tuning : Aromatic or aliphatic substituents optimize interactions with the receptor’s hydrophobic pocket .

Q. How can synthetic challenges like low solubility or stereochemical instability be addressed?

  • Solubility enhancement : Co-solvents (e.g., DMF/water mixtures) or hydroxyl-group functionalization (e.g., PEGylation) improve aqueous solubility .
  • Stereochemical control : Chiral catalysts (e.g., BINOL-derived phosphoric acids) or enzymatic resolution ensures enantiomeric purity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,5-Diazabicyclo[2.2.2]octan-2-YL)-2-methylpropan-1-OL
Reactant of Route 2
2-(2,5-Diazabicyclo[2.2.2]octan-2-YL)-2-methylpropan-1-OL

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